N-(4-methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide
CAS No.: 708976-92-5
Cat. No.: VC6183808
Molecular Formula: C18H17N3O2S
Molecular Weight: 339.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 708976-92-5 |
|---|---|
| Molecular Formula | C18H17N3O2S |
| Molecular Weight | 339.41 |
| IUPAC Name | N-(4-methoxyphenyl)-2-(3-methylquinoxalin-2-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C18H17N3O2S/c1-12-18(21-16-6-4-3-5-15(16)19-12)24-11-17(22)20-13-7-9-14(23-2)10-8-13/h3-10H,11H2,1-2H3,(H,20,22) |
| Standard InChI Key | BDRQAMIDCOBEJV-UHFFFAOYSA-N |
| SMILES | CC1=NC2=CC=CC=C2N=C1SCC(=O)NC3=CC=C(C=C3)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
N-(4-Methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide is systematically named according to IUPAC guidelines, reflecting its three primary components:
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N-(4-Methoxyphenyl): A para-methoxy-substituted benzene ring attached to the nitrogen of the acetamide group.
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2-((3-Methylquinoxalin-2-yl)thio): A quinoxaline bicyclic system with a methyl group at position 3 and a sulfur atom at position 2, connected via a thioether bond.
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Acetamide: A carbonyl-containing linker bridging the methoxyphenyl and quinoxaline groups.
The compound’s molecular structure is validated through spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 708976-92-5 |
| Molecular Formula | C₁₈H₁₇N₃O₂S |
| Molecular Weight | 339.41 g/mol |
| IUPAC Name | N-(4-methoxyphenyl)-2-(3-methylquinoxalin-2-yl)sulfanylacetamide |
| Solubility | Not fully characterized |
| Melting Point | Undocumented |
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of N-(4-methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide typically involves multi-step organic reactions. A common approach includes:
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Quinoxaline Core Formation: Condensation of o-phenylenediamine with a ketone or aldehyde precursor to generate the 3-methylquinoxaline moiety.
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Thioether Linkage Introduction: Reaction of 2-mercapto-3-methylquinoxaline with chloroacetamide derivatives under basic conditions to form the thioacetamide bond .
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Methoxyphenyl Group Attachment: Coupling the intermediate with 4-methoxyaniline via nucleophilic acyl substitution.
Key challenges include optimizing reaction yields and minimizing side products, such as over-oxidation of the thioether group.
Structural Characterization
Structural confirmation relies on advanced analytical methods:
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¹H NMR: Peaks at δ 2.5–3.0 ppm correspond to the methyl group on the quinoxaline ring, while aromatic protons from the methoxyphenyl and quinoxaline groups appear between δ 6.8–8.5 ppm.
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¹³C NMR: Carbonyl signals (C=O) resonate near δ 170 ppm, and the methoxy carbon appears at δ 55–60 ppm .
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Mass Spectrometry: A molecular ion peak at m/z 339.41 confirms the molecular weight.
Applications in Medicinal Chemistry
Drug Design Optimization
The compound’s modular structure allows for targeted modifications:
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Quinoxaline Substitution: Introducing electron-withdrawing groups (e.g., -NO₂) at position 7 could enhance DNA intercalation properties.
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Acetamide Linker Replacement: Replacing sulfur with oxygen may reduce metabolic degradation, improving pharmacokinetics .
Table 2: Comparative Analysis of Quinoxaline Derivatives
Challenges and Future Directions
Synthesis Scalability
Current methods suffer from low yields (30–45%) due to side reactions during thioether formation. Future work could explore microwave-assisted synthesis or catalysts like palladium nanoparticles to improve efficiency .
Biological Screening
Comprehensive in vitro and in vivo studies are needed to elucidate the compound’s mechanism of action. Priority areas include:
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Dose-Response Relationships: Establishing IC₅₀ values across cancer cell lines.
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Toxicity Profiling: Assessing hepatotoxicity and nephrotoxicity in animal models.
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